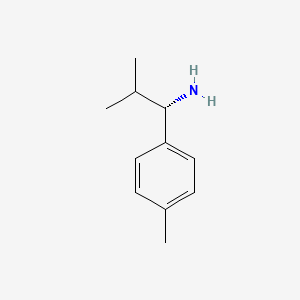
(S)-2-Methyl-1-(P-tolyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Methyl-1-(P-tolyl)propan-1-amine is a chiral amine compound with significant importance in organic chemistry and pharmaceutical research. It is characterized by its enantiomeric purity and is often used as an intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methyl-1-(P-tolyl)propan-1-amine can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts or biocatalysts. Another method includes the use of transaminases for the enantioselective synthesis of the compound from prochiral ketones .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale asymmetric synthesis techniques. These methods often employ chiral ligands and metal catalysts to achieve high enantiomeric excess and yield.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-Methyl-1-(P-tolyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Methyl-1-(P-tolyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological conditions.
Industry: The compound is used in the production of fine chemicals and specialty materials .
Mecanismo De Acción
The mechanism of action of (S)-2-Methyl-1-(P-tolyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways .
Comparación Con Compuestos Similares
(S)-1-Phenylpropan-2-amine: Known for its stimulant properties and use in treating attention deficit hyperactivity disorder.
(S)-Fluoxetine: An antidepressant that functions as a selective serotonin reuptake inhibitor .
Uniqueness: (S)-2-Methyl-1-(P-tolyl)propan-1-amine is unique due to its specific chiral configuration and its role as an intermediate in the synthesis of various biologically active compounds. Its enantiomeric purity and specific interactions with molecular targets distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C11H17N |
|---|---|
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
(1S)-2-methyl-1-(4-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-8,11H,12H2,1-3H3/t11-/m0/s1 |
Clave InChI |
DCGCLQGIZXOQQO-NSHDSACASA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@H](C(C)C)N |
SMILES canónico |
CC1=CC=C(C=C1)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


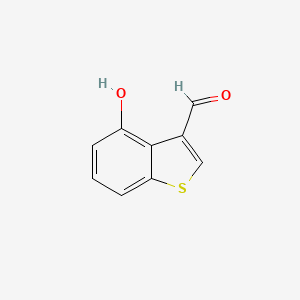
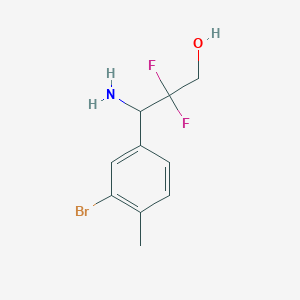
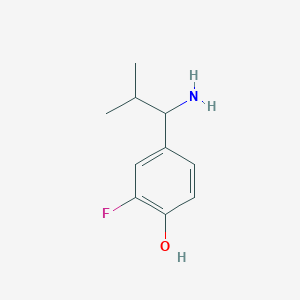
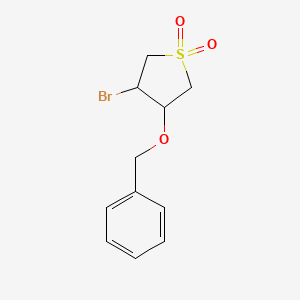
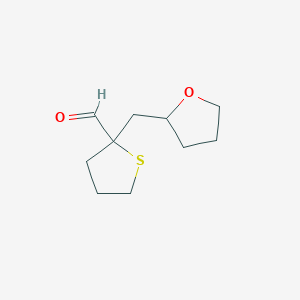


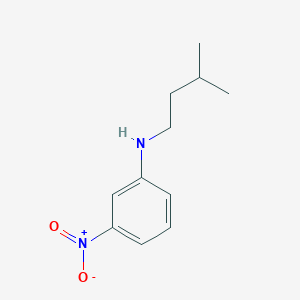
![Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate](/img/structure/B13302985.png)
![6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid](/img/structure/B13302986.png)
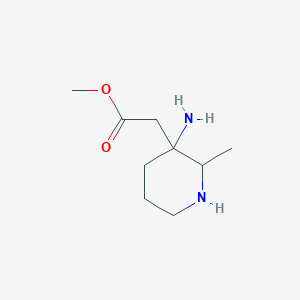
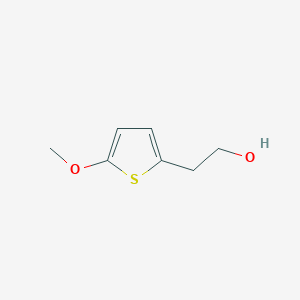
![tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13302996.png)
![3-[(1,2,3-Thiadiazol-4-ylmethyl)amino]benzonitrile](/img/structure/B13302999.png)
